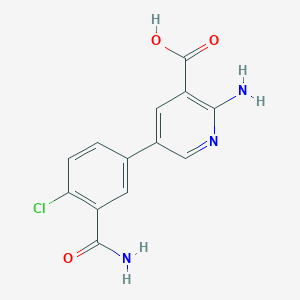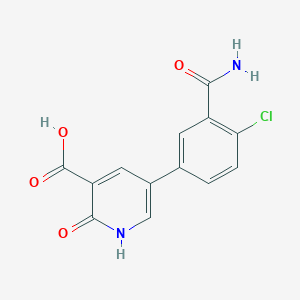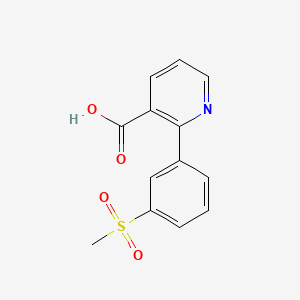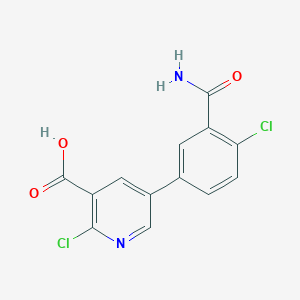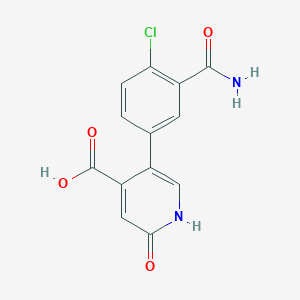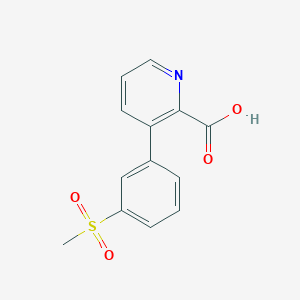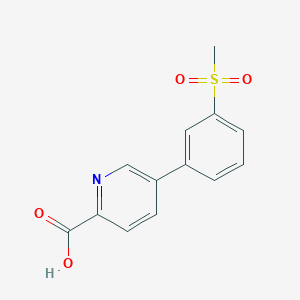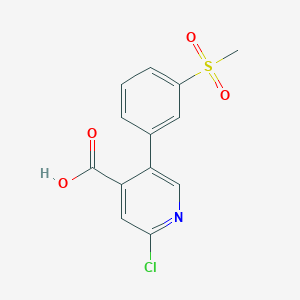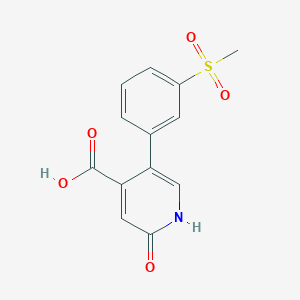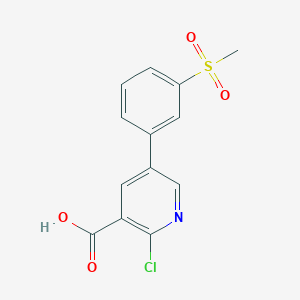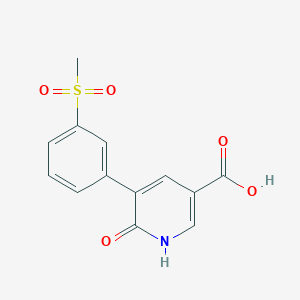
6-Hydroxy-5-(3-methylsulfonylphenyl)nicotinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Hydroxy-5-(3-methylsulfonylphenyl)nicotinic acid (6-HMPNA) is a synthetic compound consisting of a 6-hydroxy-5-nicotinic acid and a 3-methylsulfonylphenyl group. It is a highly polar compound and has been found to possess a variety of biological activities. 6-HMPNA has been used in scientific research to study its biochemical and physiological effects, and its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
6-Hydroxy-5-(3-methylsulfonylphenyl)nicotinic acid, 95% has been used extensively in scientific research for a variety of purposes. It has been used as a model compound to study the structure-activity relationships of nicotinic acid derivatives, and as a substrate for enzymatic studies. It has also been used as a ligand for the study of nicotinic acid receptors, and as an inhibitor of enzymes such as monoamine oxidase and acetylcholinesterase.
Wirkmechanismus
The mechanism of action of 6-Hydroxy-5-(3-methylsulfonylphenyl)nicotinic acid, 95% is not completely understood. However, it is believed to act as an agonist of nicotinic acid receptors, resulting in the activation of downstream signaling pathways. It may also act as an inhibitor of enzymes such as monoamine oxidase and acetylcholinesterase, resulting in the inhibition of their activity.
Biochemical and Physiological Effects
6-Hydroxy-5-(3-methylsulfonylphenyl)nicotinic acid, 95% has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory and analgesic effects, as well as anti-oxidant and anti-apoptotic effects. It has also been found to modulate the expression of genes involved in the regulation of cell proliferation and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 6-Hydroxy-5-(3-methylsulfonylphenyl)nicotinic acid, 95% in laboratory experiments has several advantages. It is a highly polar compound, which makes it easy to handle and manipulate. It is also non-toxic and has a low melting point, which makes it suitable for use in a wide range of experiments. Additionally, it is relatively inexpensive and widely available.
However, there are also some limitations to its use in laboratory experiments. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, its chemical stability is relatively poor, and it is prone to hydrolysis and oxidation.
Zukünftige Richtungen
There are a number of potential future directions for research involving 6-Hydroxy-5-(3-methylsulfonylphenyl)nicotinic acid, 95%. These include the development of new synthesis methods for the compound, the exploration of its potential therapeutic applications, and the investigation of its mechanism of action. Additionally, further research is needed to better understand its biochemical and physiological effects, and to develop more efficient ways to use it in laboratory experiments.
Synthesemethoden
6-Hydroxy-5-(3-methylsulfonylphenyl)nicotinic acid, 95% can be synthesized through a two-step process. The first step involves the reaction of 3-methylsulfonylphenylhydrazine with nicotinic acid in the presence of an acid catalyst. The second step involves the reaction of the intermediate product with hydroxylamine in an aqueous medium.
Eigenschaften
IUPAC Name |
5-(3-methylsulfonylphenyl)-6-oxo-1H-pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO5S/c1-20(18,19)10-4-2-3-8(5-10)11-6-9(13(16)17)7-14-12(11)15/h2-7H,1H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKKKVFJJAJZHIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=CC(=CNC2=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60688181 |
Source


|
| Record name | 5-[3-(Methanesulfonyl)phenyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60688181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261934-89-7 |
Source


|
| Record name | 5-[3-(Methanesulfonyl)phenyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60688181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

